molecular formula C6H5BrClNO B3092408 (2-Bromo-5-chloropyridin-4-yl)methanol CAS No. 1227599-15-6

(2-Bromo-5-chloropyridin-4-yl)methanol

Cat. No. B3092408
CAS RN: 1227599-15-6
M. Wt: 222.47 g/mol
InChI Key: CMIOGGFXVIZECO-UHFFFAOYSA-N
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Description

“(2-Bromo-5-chloropyridin-4-yl)methanol”, also known as BCM, is an organic chemical compound with significant industrial and scientific importance. It has a molecular weight of 222.47 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (5-bromo-2-chloro-4-pyridinyl)methanol . The InChI code for this compound is 1S/C6H5BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a melting point range of 151 - 154°C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, a derivative related to the query compound, was synthesized and analyzed for its structural properties. The synthesis process involved condensation in methanol, and the structure was elucidated through elemental analysis, IR spectra, and single-crystal X-ray diffraction. This research highlights the compound's excellent antibacterial activities and its structural characteristics, including a trans configuration about the C=N double bond and nearly coplanar benzene and pyridine rings (Wang et al., 2008).

Biocatalysis

A study on the production of a key chiral intermediate of the anti-allergic drug Betahistine involved the biocatalytic process. Kluyveromyces sp. was used for the stereoselective reduction of a similar compound, showcasing the potential of microbial cells in synthesizing chiral alcohols with high enantiomeric excess and yield. This work emphasizes the importance of aqueous two-phase systems in improving substrate tolerance and biocompatibility (Y. Ni et al., 2012).

Molecular Docking and Hirshfeld Surface Analysis

Another study focused on the synthesis, structural, molecular docking, and Hirshfeld surface analysis of a compound bearing a close resemblance to the query molecule. The research included characterizing the compound via various spectroscopic methods and highlighted its potential interactions with anti-cancer targets, suggesting applications in drug discovery and development (B. Lakshminarayana et al., 2018).

Green Chemistry Approach

A green and efficient synthesis method for S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system was developed. This approach highlights the use of recombinant Escherichia coli as a whole-cell catalyst, demonstrating a sustainable pathway for synthesizing chiral alcohols with high yield and enantiomeric excess, reducing reaction times significantly (Qiang Chen et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

(2-bromo-5-chloropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIOGGFXVIZECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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